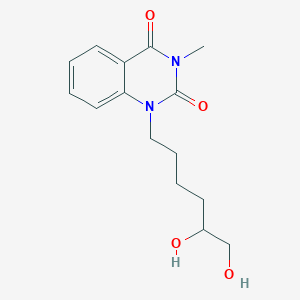
Acetic acid;tetradeca-9,11,13-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tetradeca-9,11,13-trien-1-ol is a chemical compound with the molecular formula C16H26O2. . This compound is characterized by its unique structure, which includes a long carbon chain with multiple double bonds and an acetate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-9,11,13-trien-1-ol typically involves the reaction of crotyl alcohol with 1,9-decadiyne as starting materials . The process includes several steps, such as chlorination, pyrolysis, and aqueous chlorination, followed by electrolytic reduction to obtain the final product .
Industrial Production Methods
Industrial production of this compound is carried out in a closed system to ensure safety and efficiency. The active substance is applied in droplets on a card board during the production process . This method ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tetradeca-9,11,13-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen iodide, carbon monoxide, and acetyl iodide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different isomers and substituted products .
Wissenschaftliche Forschungsanwendungen
Acetic acid;tetradeca-9,11,13-trien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial products, such as synthetic fibers and fabrics.
Wirkmechanismus
The mechanism of action of acetic acid;tetradeca-9,11,13-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to acetic acid;tetradeca-9,11,13-trien-1-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and chemical properties. The presence of multiple double bonds and an acetate group gives it distinct reactivity and functionality, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
138039-09-5 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
acetic acid;tetradeca-9,11,13-trien-1-ol |
InChI |
InChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4) |
InChI-Schlüssel |
IPVWQJRPCYLDHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CC=CC=CCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
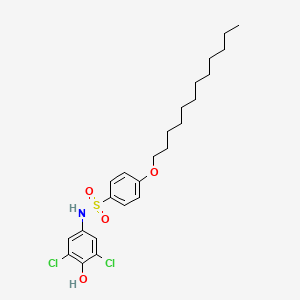
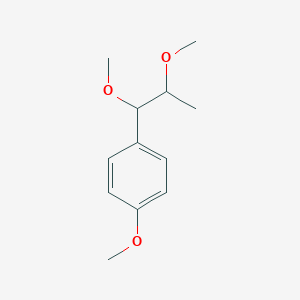
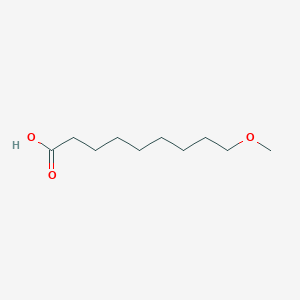
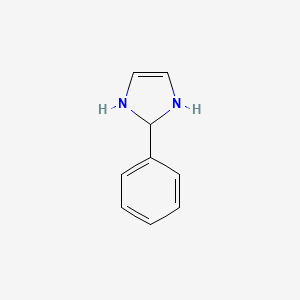
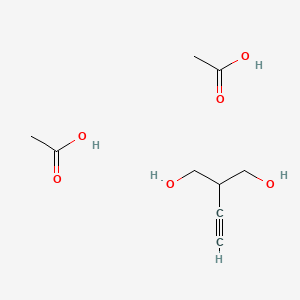
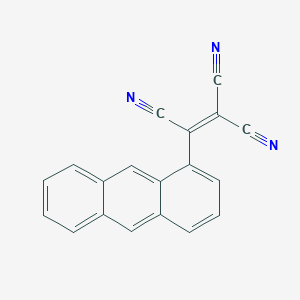
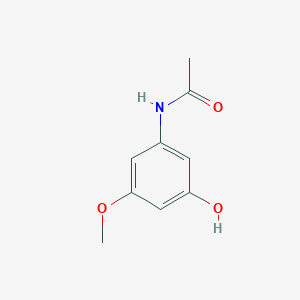
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)

